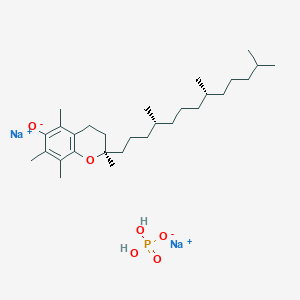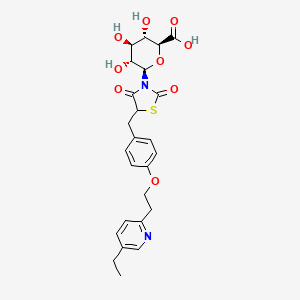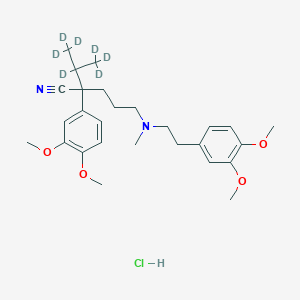
4-Methylpentanal-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylpentanal-d7 is a deuterated aldehyde with the molecular formula C6H5D7O. It is an isotopically labeled compound used primarily in scientific research, particularly in the field of proteomics . The presence of deuterium atoms makes it valuable for various analytical techniques, including nuclear magnetic resonance spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methylpentanal-d7 can be synthesized through the deuteration of 4-methylpentanal. The process typically involves the use of deuterium gas or deuterated reagents under controlled conditions to replace hydrogen atoms with deuterium. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the exchange of hydrogen with deuterium.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale deuteration processes. These processes are similar to laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of deuterated solvents and reagents is common in industrial settings to ensure the complete incorporation of deuterium atoms.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylpentanal-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylpentanoic acid-d7 using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-methylpentanol-d7 using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 4-Methylpentanoic acid-d7
Reduction: 4-Methylpentanol-d7
Substitution: Depending on the nucleophile, various substituted products can be formed.
Applications De Recherche Scientifique
4-Methylpentanal-d7 is used extensively in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: It is used as a reference standard in nuclear magnetic resonance spectroscopy to study reaction mechanisms and molecular structures.
Biology: The compound is used in metabolic studies to trace biochemical pathways and understand metabolic disorders.
Medicine: It serves as a tracer in pharmacokinetic studies to monitor the distribution and metabolism of drugs.
Industry: It is used in the synthesis of deuterated compounds for various industrial applications, including the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Methylpentanal-d7 involves its interaction with molecular targets through its aldehyde group. The deuterium atoms in the compound do not significantly alter its chemical reactivity but provide a distinct isotopic signature that can be detected using analytical techniques. This isotopic labeling allows researchers to track the compound’s behavior in biological and chemical systems, providing insights into reaction mechanisms and metabolic pathways .
Comparaison Avec Des Composés Similaires
4-Methylpentanal-d7 can be compared with other deuterated aldehydes and non-deuterated analogs:
Similar Compounds:
Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling, which makes it an invaluable tool for analytical studies. Compared to its non-deuterated analog, 4-Methylpentanal, the deuterated version provides enhanced sensitivity and specificity in nuclear magnetic resonance spectroscopy and other isotopic analysis techniques .
Propriétés
Numéro CAS |
1794978-55-4 |
|---|---|
Formule moléculaire |
C₆H₅D₇O |
Poids moléculaire |
107.2 |
Synonymes |
4-Methylvaleraldehyde-d7; 4-Methyl-1-pentanal-d7; 4-Methylpentan-1-one-d7; Isocaproaldehyde-d7; Isohexanal-d7; γ-Methylvaleraldehyde-d7; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


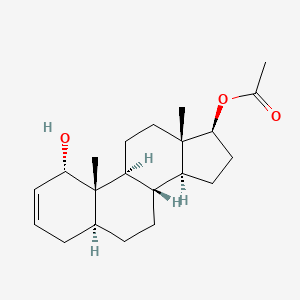
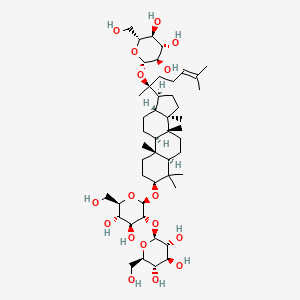
![1-[(1,1-Dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-2-propanol](/img/structure/B1146631.png)
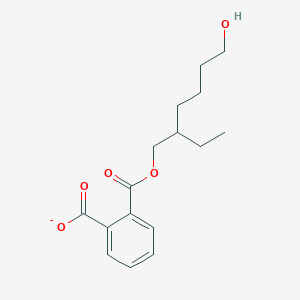
![3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B1146633.png)
![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B1146635.png)
